molecular formula C7H11NO4S B1303223 Dimethyl 1,3-thiazolane-2,4-dicarboxylate CAS No. 318233-97-5

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

Cat. No. B1303223
CAS RN: 318233-97-5
M. Wt: 205.23 g/mol
InChI Key: ZZAHPKXSIYXTAP-UHFFFAOYSA-N
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Description

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is an organic compound commonly utilized as a reagent for the synthesis of various heterocyclic compounds. It has an empirical formula of C7H11NO4S and a molecular weight of 205.23 .


Molecular Structure Analysis

The molecular structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate is represented by the SMILES string COC(=O)C1CSC(N1)C(=O)OC . This compound belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond.


Physical And Chemical Properties Analysis

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Heterocyclic Building Blocks

“Dimethyl 1,3-thiazolane-2,4-dicarboxylate” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many fields, including drug discovery, due to their diverse range of biological activities.

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Hydrogenation of Dimethyl Terephthalate

It has been used in the hydrogenation of dimethyl terephthalate (DMT) to dimethyl cyclohexane-1,4-dicarboxylate (DMCD) . This process is significant in the production of certain types of polymers.

Synthesis of 1,3-Thiazolidin-4-Ones

The compound has been involved in the synthesis of 1,3-thiazolidin-4-ones . These are a class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Safety and Hazards

The safety information available indicates that Dimethyl 1,3-thiazolane-2,4-dicarboxylate is classified as a combustible solid . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHPKXSIYXTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377137
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

CAS RN

318233-97-5
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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